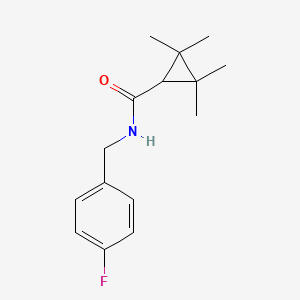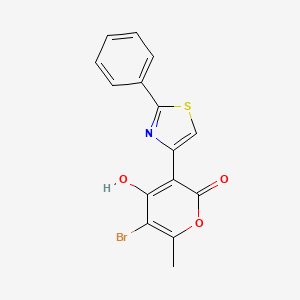
3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole is a chemical compound belonging to the class of 1,3,4-oxadiazoles. These compounds are known for their significant biological activities, including antibacterial, antifungal, antitubercular, antiprotozoal, anticancer, and anti-inflammatory properties . The structure of 3-acetyl-1,3,4-oxadiazoline derivatives has been extensively studied due to their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole typically involves a two-step reaction process. The first step is the condensation reaction between an appropriate carboxylic acid hydrazide and aldehydes, resulting in the formation of hydrazones. These hydrazones are then subjected to cyclization with acetic anhydride to form the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Applications De Recherche Scientifique
3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole has been extensively studied for its scientific research applications. It has shown promising results in:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its antifungal activity is linked to the disruption of fungal cell membrane integrity . The anticancer properties are believed to result from the compound’s ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole can be compared with other similar compounds, such as:
3-Acetyl-5-(substituted-phenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazoles: These compounds exhibit similar biological activities but may differ in their potency and spectrum of activity depending on the nature of the substituents on the phenyl ring.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole core structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C12H12Cl2N2O2 |
|---|---|
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
1-[5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-7(17)16-12(2,3)18-11(15-16)9-5-4-8(13)6-10(9)14/h4-6H,1-3H3 |
Clé InChI |
FQTVUIWMJLHGFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxyphenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372946.png)
amino]phenyl}acetamide](/img/structure/B13372948.png)
![1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13372957.png)
![N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13372969.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B13372975.png)
![N,N-dimethyl-3-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13372982.png)
![5-hexyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B13372985.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372990.png)

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine](/img/structure/B13373005.png)
![N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13373008.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373011.png)


